![molecular formula C15H16BrNO4 B6506713 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide CAS No. 1428348-76-8](/img/structure/B6506713.png)
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide, also known as BMF, is a synthetic organic compound that has a variety of applications in the scientific research field. This compound has recently gained attention due to its potential to be used as a novel therapeutic agent. BMF has been studied for its anti-inflammatory, anti-tumor, anti-angiogenic, and anti-oxidant properties. BMF has been found to have a number of beneficial effects on various disease models, including cancer and cardiovascular disease. BMF has also been studied for its potential to be used as a drug delivery system.
Scientific Research Applications
Suzuki–Miyaura Coupling
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide: belongs to the class of organoboron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds. Its success lies in mild reaction conditions and functional group tolerance. The compound’s boron atom facilitates transmetalation, allowing it to participate in the formation of new C–C bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound could find applications in designing novel synthetic routes.
Medicinal Chemistry
While the specific significance of this compound in scientific research remains unclear, its structure contains functional groups commonly found in bioactive molecules. Medicinal chemists may explore its potential as a scaffold for drug development. The furan ring and amide functionality could be leveraged for designing new pharmaceutical agents.
Organic Electroluminescence (EL) Devices
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide: shares structural features with anthracene derivatives, making it suitable for integration into organic EL materials . Researchers in the field of optoelectronics may investigate its luminescent properties and evaluate its performance in EL devices.
Pharmaceutical Research
Although specific applications are not well-documented, this compound could be relevant in pharmaceutical research. Its unique structure warrants investigation, especially considering the presence of both furan and amide moieties. Researchers might explore its potential as a lead compound or as part of a library for screening .
Mechanism of Action
Target of Action
The compound 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.
Mode of Action
The compound interacts with its targets by binding to the active sites of the LuxR-type receptor and the quorum-sensing repressor. This binding inhibits the normal function of these proteins, disrupting bacterial communication and reducing their pathogenicity .
Biochemical Pathways
The compound affects the quorum sensing pathway in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key proteins in this pathway, the compound disrupts the ability of bacteria to coordinate certain behaviors, including biofilm formation and the production of virulence factors .
Result of Action
The result of the compound’s action is a disruption of bacterial communication and a reduction in bacterial pathogenicity. This can lead to a decrease in the severity of bacterial infections and an increase in the effectiveness of other antibacterial treatments .
properties
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGCPUZPJDIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]-5-methoxybenzamide |
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